molecular formula C13H8FN3O B2735510 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-42-6

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2735510
CAS No.: 339104-42-6
M. Wt: 241.225
InChI Key: JDDICPYQLDWSMT-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that belongs to the class of phenylimidazoles. It consists of a pyridine ring linked to an oxadiazole ring through a CC bond . This compound has garnered interest due to its potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an oxadiazole ring. The fluorophenyl group contributes to its aromatic character, and the oxadiazole ring introduces heteroatoms (nitrogen and oxygen) into the structure. These features play a crucial role in its biological properties .


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 98.1–98.7°C .
  • Spectral Data : The compound’s 1 HNMR , 13 CNMR , and mass spectral data confirm its structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Desai et al. (2016) employed a rational approach for the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, demonstrating potent antibacterial and antifungal activities. This research illustrates the compound's potential in developing new antimicrobial agents (Desai, G. M. Kotadiya, A. Trivedi, V. Khedkar, & P. Jha, 2016).

Photoluminescence and Electroluminescence

Yang et al. (2013) synthesized a rhenium complex with the compound, revealing its promising photoluminescence and electroluminescence performances. The study contributes to the understanding of metal-organic frameworks and their applications in light-emitting devices (Wensheng Yang, Wan-Wan Yang, Weisheng Liu, & W. Qin, 2013).

Organic Light-Emitting Diodes (OLEDs)

Shih et al. (2015) developed m-terphenyl oxadiazole derivatives including this compound as electron transporters and hole/exciton blockers for OLEDs. Their work demonstrates the compound's role in enhancing the efficiency and stability of OLEDs, offering insights into materials science and engineering (Cheng-Hung Shih, P. Rajamalli, C. Wu, W. Hsieh, & Chien‐Hong Cheng, 2015).

Anticancer Agents

Vinayak et al. (2017) synthesized novel amine derivatives of the compound, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This highlights the compound's potential in medicinal chemistry and drug development (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).

Fluorescent Sensors

Zheng et al. (2013) developed an oxadiazole derivative incorporating the compound as a fluorescence turn-on sensor for Ag+, showcasing its utility in analytical chemistry for metal ion detection (Chunling Zheng, Ailin Yuan, Zhengyu Zhang, Hong Shen, Shuyuan Bai, & Haibo Wang, 2013).

Properties

IUPAC Name

5-(4-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDICPYQLDWSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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